An In-depth Technical Guide to 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline: A Molecule of Interest in Modern Drug Discovery
An In-depth Technical Guide to 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline: A Molecule of Interest in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline, a compound of significant interest to researchers, scientists, and professionals in drug development. While direct extensive experimental data for this specific molecule is not broadly published, this document synthesizes information from closely related analogues to present a robust predictive profile. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and expected analytical characteristics, all grounded in established chemical principles and data from similar compounds.
Molecular Structure and Physicochemical Properties: A Strategic Design
The molecular architecture of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline combines three key pharmacophores: a trifluoromethylated aniline, a pyridinyl ring, and an ether linkage. This strategic combination is anticipated to confer a unique set of properties relevant to medicinal chemistry.
Core Structural Features
The foundational structure is an aniline ring substituted at the 5-position with a trifluoromethyl (-CF3) group and at the 2-position with a 3-pyridinyloxy group. The trifluoromethyl group is a well-known modulator of pharmacokinetic and pharmacodynamic properties in drug candidates.[1][2][3] It can enhance metabolic stability, increase lipophilicity, and modulate the electronic nature of the aromatic ring, thereby influencing interactions with biological targets.[2][3] The pyridinyl moiety introduces a basic nitrogen atom, which can be crucial for salt formation and modulating solubility, while also offering potential hydrogen bonding interactions.
Predicted Physicochemical Data
A summary of the predicted and calculated physicochemical properties for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline is presented in the table below. These values are derived from computational models and comparison with structurally similar molecules.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₉F₃N₂O | Defines the elemental composition. |
| Molecular Weight | 268.21 g/mol | Influences diffusion, bioavailability, and formulation. |
| Appearance | Likely a crystalline solid | Affects handling, formulation, and storage. |
| pKa (most basic) | ~4-5 (Pyridinyl N) | Affects solubility, salt formation, and behavior at physiological pH. |
| LogP | ~3.5 - 4.5 | Indicates lipophilicity, impacting membrane permeability and absorption. |
| Hydrogen Bond Donors | 1 (Amine) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (Pyridinyl N, Ether O, Fluorines) | Potential for specific interactions with biological targets. |
Note: These values are estimations and require experimental verification.
Synthesis and Purification: A Proposed Workflow
Proposed Synthetic Pathway
A logical synthetic strategy would involve the coupling of 2-amino-4-(trifluoromethyl)phenol with 3-bromopyridine or 3-chloropyridine. The Ullmann condensation is often preferred for such transformations as it can proceed under milder conditions than traditional SNAr reactions, which may require harsh conditions that could be detrimental to other functional groups on the molecule.
Caption: Proposed Ullmann condensation workflow for the synthesis of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline.
Experimental Protocol: A Step-by-Step Guide
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Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-(trifluoromethyl)phenol, 3-halopyridine, a copper(I) catalyst (e.g., copper(I) iodide), a suitable ligand (e.g., L-proline), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.
Analytical Characterization: Spectroscopic and Chromatographic Profile
Robust analytical methods are crucial for confirming the identity, purity, and stability of a compound.[4][5][6] For 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline, a combination of spectroscopic and chromatographic techniques would be employed for full characterization.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons on both the aniline and pyridine rings, with coupling patterns indicative of their substitution. The amine protons would appear as a broad singlet.
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.
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¹⁹F NMR: A single peak corresponding to the -CF3 group would be expected, providing a clear diagnostic marker for the presence of this moiety.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 269.07.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine, C-O-C stretching for the ether linkage, and C-F stretching for the trifluoromethyl group.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for assessing purity and for quantitative analysis.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS could also be a viable method for purity assessment and identification of any volatile impurities.[7]
Caption: A typical analytical workflow for the characterization of a novel chemical entity.
Applications in Drug Discovery and Development
Aniline and pyridine derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[8] The incorporation of a trifluoromethyl group is a proven strategy to enhance the drug-like properties of a molecule.[1][2][3] Given these structural features, 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline is a promising building block for the synthesis of novel therapeutic agents across various disease areas, including but not limited to oncology, inflammation, and infectious diseases. Its utility as an intermediate is highlighted by the reactivity of the aniline amine group, which allows for further elaboration to build more complex molecular architectures.[3]
Conclusion
2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline represents a molecule of high interest for modern drug discovery. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its molecular structure, physicochemical properties, plausible synthesis, and analytical characterization based on established chemical principles and data from closely related analogues. The strategic combination of a trifluoromethylated aniline and a pyridinyl moiety makes it a valuable scaffold for the development of novel therapeutics. Further experimental validation of the predictions outlined in this guide will be essential for its successful application in research and development.
References
-
PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
LC-SPE/NMR. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]
-
Wikipedia. 3-(Trifluoromethyl)aniline. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
-
National Center for Biotechnology Information. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]
-
MD Topology. 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
-
Analytical Method for Pyrifluquinazon (Agricultural Products). [Link]
-
Pure Synth. 2-Methoxy-5-(Trifluoromethyl)Aniline 98.0%(GC). [Link]
-
PureSynth. 3-Methoxy-5-(Trifluoromethyl)Aniline 98.0%(GC). [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent | Request PDF. [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
